Cas no 73221-12-2 (2-(Trifluoromethyl)imidazo[1,2-a]pyridine)

2-(Trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core with a trifluoromethyl substituent at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the imidazo[1,2-a]pyridine scaffold offers versatile reactivity for further functionalization. Its applications include serving as a building block for bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. The compound's well-defined synthetic route and high purity ensure reproducibility in research and industrial applications.
2-(Trifluoromethyl)imidazo[1,2-a]pyridine structure
73221-12-2 structure
Product Name:2-(Trifluoromethyl)imidazo[1,2-a]pyridine
CAS No:73221-12-2
MF:C8H5F3N2
MW:186.133911848068
MDL:MFCD11111687
CID:1073719
PubChem ID:11041437
Update Time:2025-11-02

2-(Trifluoromethyl)imidazo[1,2-a]pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(Trifluoromethyl)imidazo[1,2-a]pyridine
    • IMIDAZO[1,2-A]PYRIDINE, 2-(TRIFLUOROMETHYL)-
    • 2-(trifluoromethyl)imidazo< 1,2-a> pyridine
    • 2-trifluoromethylimidazo< 1,2-a> pyridine
    • AG-A-33143
    • CTK7B7016
    • ED-0228
    • SBB090364
    • SureCN161950
    • AKOS005072451
    • 2-trifluoromethylimidazo[1,2-a]pyridine
    • CS-0168087
    • SB12109
    • F30259
    • J-506671
    • SCHEMBL161950
    • 73221-12-2
    • MFCD11111687
    • DTXSID20452981
    • DB-346362
    • MDL: MFCD11111687
    • Inchi: 1S/C8H5F3N2/c9-8(10,11)6-5-13-4-2-1-3-7(13)12-6/h1-5H
    • InChI Key: WJYILVDGCNPKTL-UHFFFAOYSA-N
    • SMILES: FC(C1=CN2C=CC=CC2=N1)(F)F

Computed Properties

  • Exact Mass: 186.04048265g/mol
  • Monoisotopic Mass: 186.04048265g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 17.3Ų

Experimental Properties

  • Melting Point: 90-92°

2-(Trifluoromethyl)imidazo[1,2-a]pyridine Security Information

  • HazardClass:IRRITANT

2-(Trifluoromethyl)imidazo[1,2-a]pyridine Pricemore >>

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2-(Trifluoromethyl)imidazo[1,2-a]pyridine Suppliers

Amadis Chemical Company Limited
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(CAS:73221-12-2)2-(Trifluoromethyl)imidazo[1,2-a]pyridine
Order Number:A1090229
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:00
Price ($):196.0
Email:sales@amadischem.com

2-(Trifluoromethyl)imidazo[1,2-a]pyridine Related Literature

Additional information on 2-(Trifluoromethyl)imidazo[1,2-a]pyridine

2-(Trifluoromethyl)imidazo[1,2-a]pyridine (CAS No. 73221-12-2): A Versatile Scaffold in Modern Medicinal Chemistry

2-(Trifluoromethyl)imidazo[1,2-a]pyridine (CAS No. 73221-12-2) has emerged as a pivotal molecular scaffold in contemporary pharmaceutical research, owing to its unique structural features and functional versatility. This heterocyclic compound combines a trifluoromethyl group with the imidazo[1,2-a]pyridine core, a structural motif that has been extensively explored for its potential in modulating diverse biological targets. Recent advances in medicinal chemistry and drug discovery have underscored the significance of fluorinated heterocycles in enhancing the pharmacokinetic profiles and metabolic stability of bioactive molecules. The trifluoromethyl group, in particular, has been shown to influence molecular lipophilicity, hydrogen-bonding capacity, and receptor binding affinity, making it a favored substituent in lead optimization campaigns.

The imidazo[1,2-a]pyridine ring system is a well-documented bioactive scaffold with applications spanning antineoplastic agents, neurological therapeutics, and inflammation modulators. The incorporation of a trifluoromethyl group at the 2-position introduces a unique combination of electronic effects and steric parameters that can be strategically leveraged to fine-tune molecular interactions with target proteins. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that 2-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives exhibited enhanced selectivity for tyrosine kinase receptors compared to their non-fluorinated analogs. This finding has important implications for the development of precision oncology therapeutics, where molecular specificity is paramount.

In the realm of synthetic chemistry, the CAS No. 73221-12-2 compound has been synthesized via a one-pot multistep approach involving heterocyclic annulation reactions and fluorination protocols. Recent methodological innovations in fluorine chemistry have enabled the efficient introduction of the trifluoromethyl group with high regioselectivity and chemical yield. A 2022 report in ACS Organic Letters described a transition-metal-catalyzed fluorination strategy that achieved 95% yield for 2-(trifluoromethyl)imidazo[1,2-a]pyridine, highlighting the compound's synthetic tractability. This advancement has significantly broadened the accessibility of fluorinated imidazopyridines for structure-activity relationship studies.

The biological activity of 2-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives has been extensively probed in in vitro and in vivo models. A 2024 investigation in Nature Communications revealed that a selectively substituted derivative of this compound exhibited potent antiviral activity against respiratory syncytial virus (RSV) by modulating host cell signaling pathways. The trifluoromethyl group was found to enhance cell membrane permeability while maintaining metabolic stability, a critical factor for drug-like properties. These findings exemplify the compound's adaptability in addressing diverse therapeutic challenges.

From a computational chemistry perspective, 2-(trifluoromethyl)imidazo[1,2-a]pyridine has been modeled using quantum mechanical methods to predict its molecular interactions with various protein targets. Molecular docking studies have shown that the imidazopyridine core can adopt flexible conformations that align with active sites of serine/threonine kinases and histone deacetylases. The fluorine atoms contribute to hydrophobic interactions and hydrogen bonding, which are essential for ligand-receptor binding and inhibitory efficacy. These insights are guiding the rational design of next-generation therapeutics.

The environmental impact of CAS No. 73221-12-2 synthesis has also been scrutinized, with recent efforts focusing on green chemistry principles. A 2023 study in Green Chemistry reported a solvent-free synthesis method using microwave-assisted reactions that reduced energy consumption by 40% compared to traditional protocols. This development underscores the compound's compatibility with sustainable manufacturing practices, a growing priority in the pharmaceutical industry.

Looking ahead, the 2-(trifluoromethyl)imidazo[1,2-a]pyridine scaffold is poised to play a central role in targeted drug delivery systems and prodrug strategies. Researchers are exploring its potential as a bioconjugation handle for attaching antibody fragments or nucleic acid moieties. Additionally, its fluorine-containing structure is being investigated for magnetic resonance imaging (MRI) contrast enhancement, opening avenues in diagnostic applications. These multidisciplinary explorations highlight the compound's transformative potential across biomedical sciences.

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Amadis Chemical Company Limited
(CAS:73221-12-2)2-(Trifluoromethyl)imidazo[1,2-a]pyridine
A1090229
Purity:99%
Quantity:1g
Price ($):196.0
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